molecular formula C7H14N2O2 B8464562 N'-acetyl-2,2-dimethylpropanohydrazide

N'-acetyl-2,2-dimethylpropanohydrazide

Cat. No.: B8464562
M. Wt: 158.20 g/mol
InChI Key: VWWLEEHAYKXUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Acetyl-2,2-dimethylpropanohydrazide is a hydrazide derivative characterized by a branched aliphatic chain (2,2-dimethylpropanoyl group) attached to an acetylated hydrazine moiety. The 2,2-dimethyl group introduces steric hindrance, likely enhancing thermal stability and lipophilicity compared to linear-chain analogs. Such properties may influence its solubility, reactivity, and biological interactions, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N'-acetyl-2,2-dimethylpropanehydrazide

InChI

InChI=1S/C7H14N2O2/c1-5(10)8-9-6(11)7(2,3)4/h1-4H3,(H,8,10)(H,9,11)

InChI Key

VWWLEEHAYKXUII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N'-acetyl-2,2-dimethylpropanohydrazide with structurally related hydrazides:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
This compound C₇H₁₅N₂O₂ 2,2-dimethylpropanoyl, acetyl 159.21 g/mol High lipophilicity, steric hindrance
N'-Acetyl-2-cyanoacetohydrazide C₅H₇N₃O₂ Cyano, acetyl 141.13 g/mol Polar, reactive cyano group
N'-(2-Chloroacetyl)-2-methylpropanehydrazide C₆H₁₂ClN₂O₂ Chloroacetyl, 2-methylpropane 178.62 g/mol Electrophilic chloro group, moderate stability
1-(2-Naphthyloxy-acetyl)-2,2-dimethylhydrazine C₁₇H₁₈N₂O₂ Naphthyloxy, dimethyl 282.34 g/mol High aromaticity, herbicidal activity

Key Observations :

  • Lipophilicity: The 2,2-dimethylpropanoyl group in the target compound increases lipophilicity compared to polar analogs like N'-acetyl-2-cyanoacetohydrazide . This may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity : Electrophilic groups (e.g., chloro in N'-(2-chloroacetyl)-2-methylpropanehydrazide) enhance reactivity for cross-coupling reactions, whereas the target compound’s acetyl group favors hydrolysis resistance .

Stability and Degradation

  • Thermal Stability : The 2,2-dimethyl group in the target compound likely increases decomposition temperatures compared to straight-chain hydrazides (e.g., N'-acetyl-2-hydroxybenzohydrazide in ) .
  • Hydrolytic Resistance : Acetyl groups resist hydrolysis better than esters or amides, as seen in N'-(2-chloroacetyl) derivatives (), which degrade rapidly in aqueous media .

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